molecular formula C15H11F3O7S B13940057 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester

Cat. No.: B13940057
M. Wt: 392.3 g/mol
InChI Key: DLHUTXJYJCAHES-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is a complex organic compound with a unique structure that includes both acetyloxy and trifluoromethylsulfonyl groups

Preparation Methods

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester typically involves multiple steps. One common method includes the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst. The acetyloxy group can be introduced through acetylation using acetic anhydride and a base such as pyridine. The trifluoromethylsulfonyl group is often introduced via a sulfonylation reaction using trifluoromethanesulfonic anhydride .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyloxy and trifluoromethylsulfonyl groups can be substituted under appropriate conditions.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The trifluoromethylsulfonyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar compounds include other naphthalenecarboxylic acid derivatives with different substituents. For example:

This compound’s unique combination of functional groups makes it particularly versatile and valuable in various fields of research and industry.

Properties

Molecular Formula

C15H11F3O7S

Molecular Weight

392.3 g/mol

IUPAC Name

methyl 4-acetyloxy-8-(trifluoromethylsulfonyloxy)naphthalene-2-carboxylate

InChI

InChI=1S/C15H11F3O7S/c1-8(19)24-13-7-9(14(20)23-2)6-11-10(13)4-3-5-12(11)25-26(21,22)15(16,17)18/h3-7H,1-2H3

InChI Key

DLHUTXJYJCAHES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C=CC=C2OS(=O)(=O)C(F)(F)F)C(=O)OC

Origin of Product

United States

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